2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-4(10)3-7-1-2-9-5(7)8/h1-3H2,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJKRMRYZLBIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169340 | |
| Record name | 3-Oxazolidineethanethioamide, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172514-88-4 | |
| Record name | 2-Oxo-3-oxazolidineethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172514-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxazolidineethanethioamide, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172514884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxazolidineethanethioamide, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxo-1,3-oxazolidin-3-yl)ethanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Oxazolidinone-Acetamide Intermediate
The initial step involves synthesizing the oxazolidinone-acetamide precursor, which is subsequently thionated to yield the target compound. This approach is exemplified in patent WO2004002967A1, which describes the preparation of structurally analogous difluorothioacetamide oxazolidinones.
Reaction Protocol :
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Ring Closure : A β-amino alcohol derivative (e.g., (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide) reacts with a carbamate (e.g., N-carbobenzoxy-3-fluoro-4-morpholinylaniline) in the presence of a lithium alkoxide base (e.g., lithium t-butoxide) and a polar aprotic solvent (e.g., THF/DMF).
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Thionation with Lawesson’s Reagent :
The acetamide intermediate undergoes thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in dioxane or toluene.
Key Data :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | LiOt-Bu | THF/DMF | 5–25 | 12–24 | 70–86 |
| 2 | Lawesson’s Reagent | Dioxane | 50–100 | 2–6 | 60–75 |
One-Pot Coupling and Cyclization
Patent US7087784B2 discloses a one-step method for synthesizing 2-oxo-5-oxazolidinylmethylacetamides, adaptable to thioamide derivatives by substituting acetamide precursors with thioacetamide analogs.
Procedure :
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A carbamate (e.g., N-aryl-O-alkylcarbamate) reacts with a thioacetamide-containing propane derivative (e.g., (S)-N-[2-(acetyloxy)-3-chloropropyl]thioacetamide) in the presence of a lithium base (e.g., lithium hexamethyldisilazide) and a nucleophile (e.g., methoxide).
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Solvent System : THF/acetonitrile (3:1 v/v).
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Temperature : 20–75°C, 18–24 hours.
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Mechanism : Concurrent carbamate deprotonation, nucleophilic substitution, and cyclization to form the oxazolidinone-thioamide structure in a single pot.
Advantages :
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Eliminates isolation of unstable intermediates (e.g., epoxides).
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Reduces purification steps, improving overall yield (up to 80%).
Functional Group Interconversion Strategies
Thiourea-Based Approaches
Though not directly cited in the provided patents, thiourea derivatives serve as plausible precursors. For example, reacting a primary amine-functionalized oxazolidinone with carbon disulfide (CS₂) under basic conditions could yield the thioamide:
Challenges :
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Requires stringent control of oxidation states to avoid over-oxidation to sulfonic acids.
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Limited compatibility with sensitive oxazolidinone rings.
Thioacetylation of Amines
Introducing the thioamide group via thioacetylation of an oxazolidinone-bearing amine using acetyl chloride and hydrogen sulfide (H₂S):
Conditions :
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Solvent: CH₂Cl₂ or EtOAc.
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Base: Triethylamine (TEA) to scavenge HCl.
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Temperature: 0–25°C.
Comparative Analysis of Methodologies
| Method | Steps | Yield (%) | Purification | Scalability |
|---|---|---|---|---|
| Two-Step Thionation | 2 | 60–75 | Chromatography | Moderate |
| One-Pot Coupling | 1 | 70–80 | Crystallization | High |
| Thiourea Derivatization | 3+ | 40–50 | Multiple | Low |
Critical Observations :
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The one-pot method offers superior efficiency but requires precise stoichiometric control of lithium bases.
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Lawesson’s reagent-based thionation is reliable but generates stoichiometric byproducts (e.g., H₂S), necessitating robust ventilation.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the oxazolidinone ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, where nucleophiles like amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxazolidinone derivatives
Substitution: Substituted oxazolidinone derivatives
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role in pharmaceutical research . The thioamide group (C=S-NH2) allows for hydrogen bonding with biological molecules, which can enhance drug efficacy and specificity. Its oxazolidinone structure has been extensively studied for its antimicrobial properties , making it a candidate for developing new antibiotics.
Key Features:
- Molecular Formula: C₅H₈N₂O₂S
- Structure: Contains a five-membered ring with nitrogen and oxygen atoms.
Research indicates that 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide exhibits various biological activities, including:
- Antimicrobial Activity: Compounds with oxazolidinone structures have shown effectiveness against a range of pathogens.
- Antiviral Properties: Preliminary studies suggest potential antiviral effects, warranting further investigation.
Case Studies:
- Antimicrobial Efficacy: In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.
- Drug Interaction Studies: Binding affinity studies reveal interactions with specific biological targets, suggesting mechanisms of action that could lead to novel therapeutic strategies.
Future Research Directions
Ongoing research is crucial for elucidating the full scope of applications for this compound. Future studies could focus on:
- Synthesis Optimization: Developing more efficient synthetic routes to enhance yield and purity.
- Expanded Biological Testing: Investigating additional biological activities and potential side effects.
- Clinical Trials: Conducting trials to assess safety and efficacy in humans.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of essential proteins, ultimately leading to bacterial cell death. The exact molecular pathways and targets involved in its anticancer activity are still under investigation, but it is thought to induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Sources :
- Thioamide vs. Thioxo Groups: The target compound’s ethanethioamide (–C(S)NH₂) group contrasts with the 2-thioxooxazolidinone (–N–C(S)–O–) in the bis-oxazolidinone derivative .
- Ester vs. Sulfonyl Chloride: The acrylate ester in C₈H₁₁NO₄ enables polymerization, while the sulfonyl chloride in C₅H₈ClNO₄S is highly electrophilic, suitable for substitution reactions .
Physicochemical Properties
Notes: The acrylate derivative’s higher boiling point reflects its larger molecular size and ester functionality . Limited data on the target compound’s solubility underscores the need for further characterization.
Hazard Profiles
The target compound’s acute toxicity and corrosivity exceed that of the acrylate derivative, likely due to the reactive thioamide group .
Biological Activity
2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide is a compound characterized by a five-membered oxazolidinone ring and a thioamide functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is C₅H₈N₂O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound features:
- Oxazolidinone Ring : Known for its role in various biological activities.
- Thioamide Group (C=S-NH2) : Imparts unique chemical properties that may enhance interaction with biological targets.
Antimicrobial Activity
This compound has been identified as a candidate for drug development targeting bacterial infections. The thioamide group allows for hydrogen bonding with biological molecules, potentially mimicking natural amide bonds found in proteins and enzymes. Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| Difluorothioacetamide oxazolidinones | Antibacterial | Broad activity against resistant strains |
| 5-Methylthiazolidine-2-thione | Antibacterial | Significant antibacterial activity |
| 4-Thiazolidinone | Anti-inflammatory | Known for its anti-inflammatory properties |
Anticancer Activity
Recent studies have shown that derivatives of oxazolidinones can inhibit cancer cell proliferation. For instance, certain oxazolidinone derivatives demonstrated IC50 values of 17.66 µM for MCF-7 breast cancer cells and 31.10 µM for HeLa cervical cancer cells. The mechanism of action involves inducing apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS), and affecting mitochondrial functions.
Case Study: Impact on Cancer Cell Lines
Research evaluated the effects of 5-(carbamoylmethylene)-oxazolidin-2-one derivatives on MCF-7 and HeLa cells. The findings indicated:
- Cell Cycle Arrest : G1 phase arrest was observed after treatment.
- Mitochondrial Dysfunction : Reduced mitochondrial membrane potential post-treatment.
- Apoptosis Induction : Activated caspase-9 and cytochrome c release were noted, indicating a shift towards programmed cell death.
Synthesis Methods
The synthesis of this compound typically involves the reaction of oxazolidinone derivatives with ethanethioamide under basic conditions. Common methods include:
- Deprotonation : Using sodium hydride (NaH) to deprotonate the oxazolidinone.
- Reaction Conditions : Optimizing temperature, pressure, and solvent choice to maximize yield.
The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets:
- Antimicrobial Action : Inhibits bacterial protein synthesis by binding to the bacterial ribosome.
- Anticancer Mechanism : Induces apoptosis via ROS generation and mitochondrial pathway activation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
